molecular formula C9H7F3N2 B15352825 2-Methyl-5-(trifluoromethyl)-2H-indazole

2-Methyl-5-(trifluoromethyl)-2H-indazole

Cat. No.: B15352825
M. Wt: 200.16 g/mol
InChI Key: LYHHZXBLALVQOH-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-2H-indazole is a chemical compound characterized by its unique molecular structure, which includes a methyl group and a trifluoromethyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)-2H-indazole typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitriles with α,β-unsaturated carbonyl compounds under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)-2H-indazole has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-5-(trifluoromethyl)-2H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methyl-5-(trifluoromethyl)-2H-indazole is similar to other indazole derivatives, but its unique trifluoromethyl group imparts distinct chemical and biological properties. Some similar compounds include:

  • 2-Methyl-5-(trifluoromethyl)benzoic acid

  • 2-Methyl-5-(trifluoromethyl)indole

  • 2-Methyl-5-(trifluoromethyl)pyridine

These compounds share structural similarities but differ in their functional groups and resulting properties.

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)indazole

InChI

InChI=1S/C9H7F3N2/c1-14-5-6-4-7(9(10,11)12)2-3-8(6)13-14/h2-5H,1H3

InChI Key

LYHHZXBLALVQOH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C(F)(F)F

Origin of Product

United States

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